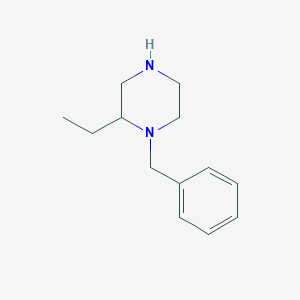

1-Benzyl-2-ethylpiperazine

Description

1-Benzyl-2-ethylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and an ethyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.3 g/mol.

Properties

IUPAC Name |

1-benzyl-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXMSHPLCRYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656938 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031926-99-4 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems. These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

1-Benzyl-2-ethylpiperazine interacts with its targets in a similar fashion to MDMA. It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation.

Biochemical Pathways

These changes can have downstream effects on mood, behavior, and other physiological processes.

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys. The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation. The compound is known to have euphoriant and stimulant properties.

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been studied for their antiproliferative activity in various tumor cell lines.

Cellular Effects

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties. It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors.

Molecular Mechanism

Reactions at the benzylic position, such as those that might occur with 1-Benzyl-2-ethylpiperazine, have been studied. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation.

Dosage Effects in Animal Models

The dose-effect relationship is a major goal of clinical pharmacology and is crucial for understanding the therapeutic effects of a drug.

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks.

Biological Activity

1-Benzyl-2-ethylpiperazine (BEP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a benzyl group and an ethyl substituent on the piperazine ring, has been studied primarily for its interactions with various receptors and its therapeutic implications.

1-Benzyl-2-ethylpiperazine exhibits biological activity primarily through its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood. Research indicates that compounds similar to BEP can act as selective σ1R antagonists, which may have therapeutic applications in treating chronic pain and other neurological disorders .

Pharmacological Properties

Affinity and Selectivity:

Recent studies have shown that benzylpiperazine derivatives, including BEP, possess varying affinities for σ1R and σ2 receptors. For instance, compounds designed based on the benzylpiperazine scaffold demonstrated significant selectivity for σ1R over σ2R, with some derivatives exhibiting Ki values in the low nanomolar range . This selectivity is crucial for minimizing side effects associated with non-specific receptor interactions.

Analgesic Effects:

In preclinical models, BEP has demonstrated dose-dependent antinociceptive effects. For example, one study reported that a related compound produced significant pain relief in mouse models of inflammatory pain without inducing sedation or impairing motor functions . Such findings suggest that BEP and its analogs could be further developed as analgesics with a favorable safety profile.

Toxicological Considerations

While exploring the therapeutic potential of BEP, it is essential to consider its safety profile. Reports indicate that related piperazine derivatives can lead to adverse effects such as hyperthermia and seizures when misused or taken in high doses . Therefore, understanding the toxicological aspects of BEP is critical for its development as a therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of 1-benzyl-2-ethylpiperazine can be compared with other piperazine derivatives to highlight its unique properties.

| Compound Name | Sigma-1 Affinity (Ki) | Selectivity (σ2/σ1) | Notable Effects |

|---|---|---|---|

| 1-Benzyl-2-ethylpiperazine | TBD | TBD | Analgesic effects |

| 4-Methoxybenzylpiperazine | 1.6 nM | 886 | Antinociceptive |

| N-Ethyl-piperazine | TBD | TBD | Varies |

Note: TBD = To Be Determined based on further research.

Study on Analgesic Properties

In a controlled study involving animal models, a benzylpiperazine derivative was tested for its analgesic properties. The results indicated that the compound significantly reduced pain responses in mice subjected to formalin-induced inflammation. The study concluded that this class of compounds could be promising candidates for developing new analgesics targeting the σ1R pathway .

Toxicity Assessment

A retrospective analysis of patients who ingested benzylpiperazine revealed severe adverse reactions, including seizures and renal failure. These findings underscore the importance of thorough toxicity assessments in clinical settings when considering piperazine derivatives like BEP for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Piperazine derivatives are distinguished by substituents on the aromatic ring (benzyl/phenyl group) and the piperazine core. Key analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Benzyl-2-ethylpiperazine | Benzyl (1), Ethyl (2) | C₁₃H₂₀N₂ | 204.3 |

| 1-Benzylpiperazine (BZP) | Benzyl (1) | C₁₁H₁₆N₂ | 176.26 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃-phenyl (1) | C₁₁H₁₃F₃N₂ | 230.23 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl-phenyl (1) | C₁₀H₁₃ClN₂ | 196.68 |

| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-OCH₃-phenyl (1) | C₁₁H₁₆N₂O | 192.26 |

Key Observations:

Physicochemical Properties

Pharmacological and Therapeutic Profiles

While direct data for 1-benzyl-2-ethylpiperazine are scarce, insights can be drawn from related compounds:

- BZP: Acts as a stimulant, modulating serotonin and dopamine receptors.

- TFMPP : A serotonin receptor agonist, often used in combination with BZP for entactogenic effects .

- mCPP : A 5-HT₂C receptor agonist investigated for obesity and anxiety, but associated with adverse effects like migraines .

- 1-Benzhydrylpiperazine : Metabolite of cinnarizine (antihistamine), highlighting piperazines' role in CNS drug metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.